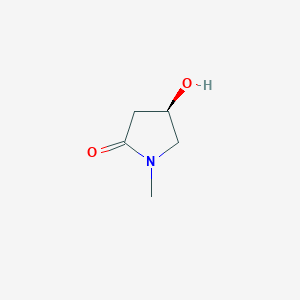

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one

Description

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one is a five-membered lactam featuring a hydroxyl group at the C4 position and a methyl group at the N1 position. Its stereochemistry at C4 (R-configuration) distinguishes it from the (4S)-enantiomer, which may exhibit distinct physicochemical and biological properties. This compound is a key intermediate in pharmaceutical synthesis due to its ability to act as a chiral building block for complex molecules .

Properties

IUPAC Name |

(4R)-4-hydroxy-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-4(7)2-5(6)8/h4,7H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVPVSMWSPGZSV-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252642-41-4 | |

| Record name | (4R)-4-hydroxy-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxy-1-methylpyrrolidin-2-one typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as 1-methylpyrrolidin-2-one.

Chiral Resolution: To obtain the (4R) enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography may be employed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial for the efficient production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-1-methylpyrrolidin-2-one, while reduction could produce 4-hydroxy-1-methylpyrrolidine.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : Approximately 115.13 g/mol

- IUPAC Name : (4R)-4-hydroxy-1-methylpyrrolidin-2-one

- CAS Number : 252642-41-4

The stereochemistry of this compound is crucial as it influences its interactions with biological targets, making it an important subject of study in drug design and development.

Pharmaceutical Applications

a. Drug Development

- This compound is explored for its potential as an enzyme inhibitor or modulator, which is critical in the development of therapeutic agents. Its ability to interact specifically with various enzymes can lead to the formulation of drugs with enhanced efficacy and reduced side effects .

b. Chiral Building Block

- As a chiral compound, it serves as a building block in the synthesis of other pharmaceuticals. The specific stereochemistry allows for the creation of compounds with targeted biological activities, which is essential in the pharmaceutical industry .

Research indicates that this compound exhibits notable biological activity, including:

- Enzyme Modulation : Studies have shown that this compound can influence enzyme activity, which is pivotal for metabolic pathways.

- Therapeutic Potential : Its interactions with biological targets suggest possible applications in treating various diseases, making it a candidate for further exploration in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereoisomers: (4R) vs. (4S) Enantiomers

The (4R) and (4S) enantiomers of 4-hydroxy-1-methylpyrrolidin-2-one differ in optical activity, with the (4S)-enantiomer showing a negative optical rotation (e.g., (4S)-(−)-4-Hydroxy-2-pyrrolidinone) compared to the (4R)-form. Such stereochemical differences influence their interactions in chiral environments, such as enzyme-binding sites .

Table 1: Key Differences Between (4R) and (4S) Enantiomers

Substituent Variations in Pyrrolidin-2-one Derivatives

N1-Substituted Derivatives

- 1-Methyl vs. 1-Phenylethyl : Replacing the N1-methyl group with a phenylethyl group (e.g., (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one) increases steric bulk and lipophilicity, enhancing membrane permeability but reducing solubility in polar solvents .

- 1-Benzyl Derivatives : Benzyl-substituted analogs (e.g., (2S,4R)-1-Benzyl-4-(tert-butyldimethylsiloxy)pyrrolidine-2-carboxamide) are often synthesized using protecting groups (e.g., TBS) to stabilize reactive hydroxyl groups during multi-step syntheses .

Table 2: Impact of N1 Substituents on Physicochemical Properties

C4 Functional Group Modifications

- 4-Hydroxy vs.

Ring Size Comparisons: Pyrrolidin-2-one vs. Piperidin-2-one

Six-membered piperidin-2-one derivatives (e.g., 4-Hydroxy-piperidin-2-one) exhibit reduced ring strain compared to five-membered pyrrolidin-2-ones. This difference impacts their conformational flexibility and thermodynamic stability:

Table 3: Pyrrolidin-2-one vs. Piperidin-2-one

Biological Activity

(4R)-4-Hydroxy-1-methylpyrrolidin-2-one, a chiral compound belonging to the pyrrolidinone class, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₉NO₂

- Molar Mass : Approximately 115.13 g/mol

- Structural Features : The compound features a hydroxyl group at the fourth position and a methyl group at the first position of the pyrrolidine ring, which influences its reactivity and biological properties.

Biological Activities

This compound exhibits several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits, potentially through its ability to inhibit oxidative stress and apoptosis in neuronal cells.

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications. This inhibition could have therapeutic implications for managing diabetes-related conditions.

- Antioxidant Activity : Initial assays indicate that this compound may exhibit antioxidant properties, which are crucial for protecting cells from oxidative damage.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets:

- Binding Affinity : The unique structure allows it to bind selectively to certain enzymes, modulating their activity and influencing various biochemical pathways.

- Pharmacological Relevance : Understanding these interactions is critical for assessing the compound's therapeutic potential and safety profile .

Research Findings

Research into this compound has yielded promising results:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress | |

| Enzyme Inhibition | Inhibition of aldose reductase related to diabetes | |

| Antioxidant Activity | Possible antioxidant properties observed in preliminary assays |

Case Studies

- Neuroprotection Study : A study investigated the neuroprotective effects of this compound in a model of oxidative stress. Results indicated that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells compared to controls.

- Enzyme Inhibition Research : Another study focused on the inhibition of aldose reductase by this compound. The compound demonstrated a dose-dependent inhibition pattern, suggesting its potential utility in developing therapeutic agents for diabetic complications.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in drug discovery. Researchers are exploring its use in synthesizing more complex molecules with targeted biological activities. Its role as a chiral auxiliary in asymmetric synthesis further enhances its significance in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4R)-4-Hydroxy-1-methylpyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step protocols involving hydroxylation and alkylation. For example, a European patent application (EP 4 374 877 A2) describes a synthesis route using a chlorophenyl intermediate under controlled temperatures (0–50°C) and acidic conditions (HCl in water) to achieve a 52.7% yield . Optimization involves adjusting catalyst concentration (e.g., HCl), reaction time (2–4 hours), and purification via recrystallization.

Q. How can researchers confirm the stereochemical purity and structural integrity of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, as demonstrated in a study of a related pyrrolidin-2-one derivative (mean C–C bond deviation: 0.003 Å, R factor: 0.048) . Complementary techniques include chiral HPLC, NMR (¹H/¹³C), and mass spectrometry. SC-XRD data should be cross-validated with computational models (e.g., density functional theory) to address potential crystallographic ambiguities .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodology : Enantioselective synthesis often employs desymmetrization strategies. A 2024 study used Heck–Matsuda arylation with palladium catalysts and chiral ligands to synthesize β-aryl-γ-lactam derivatives, achieving up to 85% enantiomeric excess (ee) . For pyrrolidin-2-ones, asymmetric hydrogenation or organocatalytic methods (e.g., proline derivatives) may enhance stereocontrol. Reaction progress should be monitored via SFC (supercritical fluid chromatography) .

Q. What structural modifications of this compound improve bioactivity in drug discovery, and how are SAR studies designed?

- Methodology : Structure-activity relationship (SAR) studies require systematic substitution at the 4-hydroxy and 1-methyl positions. For instance, replacing the methyl group with a phenylmethoxy moiety (as in EP 4 374 877 A2) enhanced affinity for corticotropin-releasing factor (CRF-1) receptors . High-throughput screening (HTS) combined with molecular docking (e.g., AutoDock Vina) identifies critical pharmacophores. Bioactivity assays (e.g., IC₅₀ measurements) validate modifications .

Q. How can researchers resolve contradictions in crystallographic data for pyrrolidin-2-one derivatives?

- Methodology : Discrepancies in bond lengths or angles (e.g., mean C–C deviations between studies ) may arise from temperature-dependent lattice effects or data resolution limits. Solutions include:

- Repeating experiments at identical temperatures (e.g., 100 K vs. 83 K).

- Using synchrotron radiation for higher-resolution datasets.

- Cross-referencing with spectroscopic data (e.g., NOESY for spatial conformation) .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in this compound during API (active pharmaceutical ingredient) development?

- Methodology : Pharmacopeial guidelines (e.g., EP/ICH) recommend HPLC-UV/ELS (evaporative light scattering) for impurity profiling. A 2018 reference standard highlights [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) as a common impurity (retention time: 12.3 min, LOD: 0.05%) . Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS identify degradation pathways (e.g., hydrolysis of the lactam ring) .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- Methodology : Tools like Gaussian (DFT calculations) predict logP, pKa, and solubility. For example, the InChIKey

KWZTXRXMTGAEHY-KDYPRWQGNA-N(from a related compound) enables database cross-referencing for dipole moment and polar surface area . MD simulations (e.g., GROMACS) model solvation effects, critical for formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.